molecular formula C19H26FNO5 B1384002 tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate CAS No. 2055991-12-1

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B1384002
M. Wt: 367.4 g/mol
InChI Key: LDXSVQJMHMWWPA-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C19H26FNO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optimization

  • Key Intermediate in Drug Synthesis : This compound is a crucial intermediate in the synthesis of several drugs. For example, it is used in the synthesis of Vandetanib, a medication used to treat thyroid cancer, through a multi-step process involving acylation, sulfonation, and substitution (Wang, Wang, Tang, & Xu, 2015).

  • Structural Confirmation and Synthesis Optimization : Studies have confirmed the structure of this compound and similar derivatives using techniques like MS and 1HNMR. Optimization of the synthesis methods has been a focus, with efforts to increase the total yield of the steps involved (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Application in Drug Development

  • Intermediate in Biologically Active Compounds : It serves as an important intermediate in the synthesis of biologically active compounds like crizotinib, a drug used in cancer treatment. The compound's synthesis involves starting materials like tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).

  • Use in Asymmetric Synthesis : This compound is also used in asymmetric synthesis, a process important for creating substances with specific chirality, which is crucial in drug effectiveness. For example, it has been used in the synthesis of nociceptin antagonists (Jona, Shibata, Asai, Goto, Arai, Nakajima, Okamoto, Kawamoto, & Iwasawa, 2009).

Crystallography and Molecular Structure

properties

IUPAC Name

tert-butyl (3S,4R)-4-(4-fluoro-3-methoxycarbonylphenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FNO5/c1-19(2,3)26-18(24)21-8-7-14(13(10-21)11-22)12-5-6-16(20)15(9-12)17(23)25-4/h5-6,9,13-14,22H,7-8,10-11H2,1-4H3/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXSVQJMHMWWPA-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)CO)C2=CC(=C(C=C2)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate
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tert-Butyl (3S,4R)-4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate

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